molecular formula C14H15D5O B1164989 2-Amylcinnamyl-d5-alcohol

2-Amylcinnamyl-d5-alcohol

Cat. No.: B1164989
M. Wt: 209.339
Attention: For research use only. Not for human or veterinary use.
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Description

The Role of Deuterium (B1214612) in Chemical and Biochemical Research Methodologies

Deuterium, a stable isotope of hydrogen containing one proton and one neutron, plays a pivotal role in chemical and biochemical research. wikipedia.org Its mass is approximately double that of protium (B1232500) (the most common hydrogen isotope), and this significant mass difference affects the vibrational frequency of molecular bonds. wikipedia.org This property allows for its detection and differentiation from hydrogen using techniques like infrared spectroscopy and mass spectrometry. wikipedia.org

One of the most significant applications of deuterium is in nuclear magnetic resonance (NMR) spectroscopy. Deuterated solvents are widely used in NMR to minimize background signals from protons, resulting in clearer and more precise spectra for analyzing molecular structures. fiveable.me

In the field of biochemistry and pharmacology, deuterium labeling is instrumental. It is used in tracer experiments to study metabolic pathways, allowing scientists to track the transformation of deuterium-labeled compounds within biological systems and measure metabolic rates with high accuracy. fiveable.me This understanding of biochemical processes is vital for advancements in drug development and for gaining insights into various diseases. fiveable.me The "kinetic isotope effect," where the heavier deuterium atom can lead to slower reaction rates compared to protium, is another key aspect. wikipedia.orgwikipedia.org This effect can be harnessed to enhance the metabolic stability of drugs, potentially leading to improved pharmacokinetic profiles. wikipedia.orgresearchgate.netnih.gov

Overview of 2-Amylcinnamyl-d5-alcohol within the Context of Deuterated Analogues for Research Applications

2-Amylcinnamyl-d5-alcohol is the deuterated form of α-amylcinnamyl alcohol, where five hydrogen atoms have been replaced by deuterium. vulcanchem.com This isotopic labeling makes it a valuable tool in various analytical and research applications. evitachem.commedchemexpress.com

Synthesis and Properties: The synthesis of its non-deuterated counterpart, α-amylcinnamyl alcohol, can be achieved through a Grignard reaction between benzaldehyde (B42025) and heptylmagnesium bromide. vulcanchem.com For the deuterated version, isotopic labeling can be accomplished through methods like catalytic exchange using deuterium oxide (D₂O) or by employing deuterated precursors in the synthesis. vulcanchem.com The physical and chemical properties of 2-Amylcinnamyl-d5-alcohol are similar to its non-deuterated form, but the presence of deuterium provides a distinct mass spectral signature. vulcanchem.com

Interactive Data Table: Properties of Amylcinnamyl Alcohol Variants

Property α-Amylcinnamyl alcohol 2-Amylcinnamyl-d5-alcohol
Molecular Formula C₁₄H₂₀O C₁₄H₁₅D₅O
Molecular Weight 204.308 g/mol vulcanchem.com 209.339 g/mol vulcanchem.com
Appearance Yellow liquid chemicalbook.com -
Odor Floral chemicalbook.com -
Boiling Point 141–143°C (5 mmHg) vulcanchem.com 141–143°C (5 mmHg) vulcanchem.com
Density 0.952–0.966 g/mL at 25°C vulcanchem.com -
Solubility Insoluble in water, soluble in alcohol and oils chemicalbook.com Soluble in organic solvents like ethanol (B145695) and ether evitachem.com

Research Applications: A primary application of 2-Amylcinnamyl-d5-alcohol is as an internal standard in analytical chemistry, particularly in gas chromatography-mass spectrometry (GC-MS). vulcanchem.com Its structural similarity to related analytes and its unique mass spectrum allow for accurate quantification in complex mixtures. vulcanchem.com For example, deuterated alcohols can elute similarly to their non-deuterated counterparts but are distinguishable by their mass-to-charge ratio (m/z) in the mass spectrometer. vulcanchem.com

The non-deuterated form, α-amylcinnamyl alcohol, is widely used in the fragrance industry for its floral scent. chemicalbook.comontosight.ai The deuterated version, 2-Amylcinnamyl-d5-alcohol, can serve as a stable isotope tracer in studies related to the stability and degradation of fragrances. vulcanchem.com

Properties

Molecular Formula

C14H15D5O

Molecular Weight

209.339

Purity

95% min.

Synonyms

2-Amylcinnamyl-d5-alcohol

Origin of Product

United States

Advanced Analytical Applications of 2 Amylcinnamyl D5 Alcohol

Applications in Quantitative Chemical Analysis

In quantitative analysis, the goal is to determine the exact amount of a substance in a sample. The use of stable isotope-labeled compounds like 2-Amylcinnamyl-d5-alcohol has significantly enhanced the reliability and accuracy of these measurements, especially at trace levels within complex mixtures.

Role as an Internal Standard in Mass Spectrometry-Based Assays

An internal standard (IS) is a compound added in a constant amount to all samples, calibration standards, and quality controls in an analysis. scioninstruments.com The IS is used to correct for the loss of analyte during sample preparation and to compensate for variations in instrument response. scioninstruments.comcerilliant.com Stable isotope-labeled compounds, such as 2-Amylcinnamyl-d5-alcohol, are considered the gold standard for internal standards in mass spectrometry. nih.gov This is because they share nearly identical physicochemical properties with the analyte of interest (the non-labeled "native" compound), ensuring they behave similarly during extraction, chromatography, and ionization processes. chromatographyonline.com However, they are distinguishable by their mass-to-charge ratio (m/z) in the mass spectrometer due to the presence of heavier deuterium (B1214612) atoms. cerilliant.com

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique that combines the separation capabilities of liquid chromatography with the highly sensitive and selective detection of mass spectrometry. rsc.org In a typical LC-MS/MS method, the analyte and its deuterated internal standard, like 2-Amylcinnamyl-d5-alcohol, are designed to co-elute from the LC column. chromatographyonline.com As they enter the mass spectrometer, they are ionized and then separated based on their mass.

The instrument can be set to monitor specific mass transitions for both the analyte and the internal standard. This process, known as Multiple Reaction Monitoring (MRM), provides excellent specificity and reduces background noise. nih.gov Because the internal standard is subject to the same experimental variations as the analyte, the ratio of their peak areas provides a highly accurate and precise measure of the analyte's concentration. chromatographyonline.com

Table 1: Illustrative LC-MS/MS Parameters for a Hypothetical Analysis

ParameterAnalyte (2-Amylcinnamyl alcohol)Internal Standard (2-Amylcinnamyl-d5-alcohol)
Retention Time4.25 min4.25 min
Precursor Ion (m/z)219.2224.2
Product Ion (m/z)128.1133.1

For volatile and semi-volatile compounds, Gas Chromatography-Mass Spectrometry (GC-MS) is the analytical technique of choice. cloudfront.net Similar to LC-MS, using a deuterated internal standard is a common practice to improve quantitation. scioninstruments.com In GC-MS analysis, compounds are separated based on their boiling points and interaction with the GC column before being detected by the mass spectrometer. fmach.it

2-Amylcinnamyl alcohol and its d5-labeled standard would exhibit nearly identical retention times in the GC column. scioninstruments.com The mass spectrometer then distinguishes between them based on their mass difference. This approach is invaluable for analyzing volatile compounds in complex matrices such as environmental samples, food and beverages, and consumer products. cloudfront.netresearchgate.net

Table 2: Representative GC-MS Data for a Volatile Compound Analysis

CompoundRetention Time (min)Monitored Ion (m/z)
2-Amylcinnamyl alcohol10.8218
2-Amylcinnamyl-d5-alcohol (IS)10.8223

Matrix effects are a significant challenge in mass spectrometry, particularly when analyzing samples from complex biological or environmental sources. nih.govwiley.com These effects occur when co-eluting substances from the sample matrix interfere with the ionization of the target analyte, causing either ion suppression or enhancement. chromatographyonline.com This can lead to inaccurate and unreliable quantitative results. chromatographyonline.commdpi.com

The use of a co-eluting stable isotope-labeled internal standard like 2-Amylcinnamyl-d5-alcohol is the most effective strategy to mitigate matrix effects. nih.govchromatographyonline.com Because the internal standard and the analyte have virtually identical chemical properties, they experience the same degree of ion suppression or enhancement from the matrix. chromatographyonline.com Consequently, the ratio of the analyte signal to the internal standard signal remains constant and unaffected by the matrix, allowing for the accurate determination of the analyte's concentration. chromatographyonline.com

Principles of Isotope Dilution Mass Spectrometry in Research

Isotope Dilution Mass Spectrometry (IDMS) is a definitive analytical technique for achieving the highest level of accuracy and precision in quantitative measurements. nih.govrsc.org It is considered a primary ratio method of measurement. rsc.org The fundamental principle of IDMS involves adding a known amount of an isotopically enriched standard (the "spike"), such as 2-Amylcinnamyl-d5-alcohol, to a sample containing an unknown quantity of the native analyte. nih.govspringernature.com

After allowing the spike to equilibrate with the sample, the mixture is processed and analyzed by mass spectrometry. The instrument measures the ratio of the signal from the native analyte to the signal from the isotopically labeled standard. nih.gov Since the amount of the added standard is known, this measured ratio allows for the precise calculation of the initial amount of the analyte in the sample. A key advantage of IDMS is that it does not require complete recovery of the analyte from the sample matrix, as the isotopic ratio is independent of sample loss during preparation, provided the standard and analyte are not separated. nih.gov

Applications in Structural Elucidation and Mechanistic Studies

Beyond quantitative analysis, deuterated compounds can be valuable tools in mechanistic studies and for the elucidation of chemical structures. In mechanistic studies, deuterium labeling can be used to trace the metabolic fate of a molecule or to understand the steps of a chemical reaction. By tracking the position of the deuterium atoms in the products, researchers can infer the pathways and mechanisms involved.

While deuterated compounds are widely used for these purposes, specific research detailing the application of 2-Amylcinnamyl-d5-alcohol in structural elucidation or mechanistic studies is not prominently available in the reviewed literature. The primary and well-documented application of this compound remains its use as an internal standard for high-precision quantitative analysis.

Investigating Chemical Transformation Pathways with Deuterated Tracers

Isotopically labeled compounds are fundamental tools for tracing the progress of chemical reactions and metabolic processes. nih.govresearchgate.net By introducing a "heavy" label like deuterium, which does not alter the fundamental chemical properties of the molecule, scientists can follow the labeled compound and its fragments through a complex series of transformations. usgs.gov

2-Amylcinnamyl-d5-alcohol can be used as a deuterated tracer to study its own chemical reactions, such as oxidation or esterification. evitachem.com For example, if the alcohol is oxidized to form the corresponding aldehyde (amylcinnamaldehyde), the presence of the d5-label in the final product can be confirmed using mass spectrometry or NMR. This confirms that the product originated from the starting material and allows for the quantification of reaction yields and the investigation of reaction mechanisms. If the molecule breaks apart during a reaction, the location of the deuterium label can help identify the resulting fragments, providing crucial evidence for the proposed transformation pathway.

Table 3: Hypothetical Use of 2-Amylcinnamyl-d5-alcohol as a Tracer in an Oxidation Reaction
Reaction StageExpected Labeled SpeciesAnalytical Detection MethodInformation Obtained
Start of Reaction (T=0)2-Amylcinnamyl-d5-alcoholMass Spectrometry, ²H NMRConfirmation of starting material and its isotopic purity.
Mid-Reaction (T=1 hr)2-Amylcinnamyl-d5-alcohol, 2-Amylcinnamyl-d5-aldehydeMass Spectrometry, HPLCTracking the conversion rate of reactant to product.
End of Reaction (T=3 hr)2-Amylcinnamyl-d5-aldehydeMass Spectrometry, ¹³C NMR, ²H NMRConfirmation of the final product structure and the retention of the deuterium label, elucidating the reaction pathway.

Isotope Effects and Mechanistic Studies Involving 2 Amylcinnamyl D5 Alcohol Analogues

Kinetic Isotope Effects (KIE) in Reaction Mechanism Elucidation

The kinetic isotope effect (KIE) is a phenomenon where the rate of a chemical reaction is altered when an atom in one of the reactants is replaced by one of its isotopes. wikipedia.org This change in rate is a quantum mechanical effect stemming from the difference in zero-point vibrational energies between bonds to lighter and heavier isotopes. libretexts.org The study of KIEs is a valuable tool for understanding reaction mechanisms, particularly the rate-determining step. princeton.edu

Primary and Secondary Deuterium (B1214612) Isotope Effects in Chemical Reactions

Deuterium isotope effects are categorized as either primary or secondary. A primary kinetic isotope effect (kH/kD) is observed when the bond to the isotopically labeled hydrogen is broken or formed in the rate-determining step of the reaction. princeton.edu Because the C-D bond has a lower zero-point energy than the C-H bond, more energy is required to break it, resulting in a slower reaction rate for the deuterated compound. libretexts.org A normal primary KIE typically has a kH/kD value greater than 1, often in the range of 2 to 7, indicating that the C-H bond is indeed being cleaved in the rate-limiting step. princeton.eduepfl.ch

Conversely, a secondary kinetic isotope effect occurs when the isotopically substituted position is not directly involved in bond-breaking or bond-forming in the rate-determining step. semanticscholar.org These effects are generally smaller than primary KIEs, with kH/kD values closer to unity. wikipedia.org They are further classified based on the position of the isotope relative to the reaction center. For instance, an α-secondary KIE involves isotopic substitution at the carbon atom undergoing a change in hybridization. A change from sp3 to sp2 hybridization typically results in a normal secondary KIE (kH/kD > 1), while a change from sp2 to sp3 leads to an inverse secondary KIE (kH/kD < 1). wikipedia.org

Influence of Deuteration on Reaction Rates and Pathways

The substitution of hydrogen with deuterium can significantly influence reaction rates and, in some cases, even alter the preferred reaction pathway. The magnitude of the KIE can provide detailed information about the transition state of the rate-determining step. A larger primary KIE often suggests a more symmetrical transition state where the hydrogen is equally shared between the donor and acceptor atoms. gmu.edu

In the context of enzymatic reactions, such as those catalyzed by alcohol dehydrogenases, KIEs are instrumental in elucidating the mechanism of hydride transfer. For example, in the oxidation of alcohols, a significant primary deuterium KIE would indicate that the cleavage of the C-H bond at the carbinol carbon is the rate-limiting step.

To illustrate the application of KIE in understanding the oxidation of aromatic alcohols, analogous to 2-amylcinnamyl alcohol, the following table presents data from studies on benzyl (B1604629) alcohol and its derivatives.

Enzyme/CatalystSubstratekH/kDType of KIEInference
Yeast Alcohol DehydrogenaseBenzyl alcohol3.6PrimaryHydride transfer is the rate-limiting step. wikipedia.org
Fungal Aryl-alcohol Oxidasep-Methoxybenzyl alcohol~9PrimaryConsistent with a concerted reaction mechanism. nih.gov
Fungal Aryl-alcohol Oxidase4-Nitrobenzyl alcohol12PrimarySuggests a significant contribution of C-H bond cleavage to the rate. nih.gov
Alcohol DehydrogenaseEthanol (B145695)1.07PrimaryIndicates that steps other than C-H bond cleavage may be partially rate-limiting.

Deuterium Labeling in Biochemical Pathway Investigations

Deuterium-labeled compounds are invaluable tracers for mapping metabolic pathways and understanding the fate of molecules within biological systems. The heavier isotope acts as a "tag" that can be followed using analytical techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Tracing Metabolic Fates of Amylcinnamyl Alcohol Analogues and Related Compounds

By introducing a deuterated analogue of amylcinnamyl alcohol into a biological system, researchers can track its conversion into various metabolites. This approach can reveal the sequence of enzymatic reactions, identify intermediates, and quantify the flux through different metabolic routes.

For instance, studies on the metabolism of cinnamyl alcohol, a close analogue, have identified several metabolic products. In a reconstructed human epidermis model, the bioactivation of cinnamyl alcohol was investigated. The primary metabolites identified were cinnamic aldehyde and cinnamic acid, suggesting an initial oxidation of the alcohol. frontiersin.org Further metabolism can lead to other products. A study using carbon-13 labeled cinnamyl alcohol in a similar model did not detect cinnamaldehyde (B126680) but suggested the formation of an epoxy-alcohol and an allylic sulfate (B86663) as potential electrophilic metabolites. mnms-platform.com This highlights that different experimental systems may reveal varied metabolic pathways.

The following table summarizes the potential metabolites of cinnamyl alcohol, which can be extrapolated to its amyl-substituted and deuterated analogues.

Parent CompoundMetaboliteMetabolic Transformation
Cinnamyl AlcoholCinnamic AldehydeOxidation
Cinnamyl AlcoholCinnamic AcidOxidation
Cinnamyl Alcoholp-Hydroxy-cinnamyl alcoholHydroxylation
Cinnamyl Alcoholp-Hydroxy-cinnamic aldehydeHydroxylation and Oxidation
Cinnamyl AlcoholEpoxy cinnamyl alcoholEpoxidation
Cinnamyl AlcoholCinnamic sulfateSulfation (proposed)

Elucidation of Enzymatic Reaction Mechanisms through Deuterium Isotope Effects

Beyond simply tracing pathways, deuterium isotope effects can provide granular details about the mechanisms of the enzymes involved. In the enzymatic oxidation of an alcohol like 2-amylcinnamyl-d5-alcohol, the presence of deuterium at the carbinol carbon allows for the determination of a primary KIE. A significant kH/kD value would strongly support a mechanism where the C-H bond cleavage is a key event in the catalytic cycle.

For example, in the oxidation of alcohols by quinohemoprotein alcohol dehydrogenase, deuterium substitution has been shown to affect the enantiomeric ratio of the products. nih.gov This indicates that the isotopic substitution influences the relative rates of reaction for the different enantiomers, providing insight into the stereoselectivity of the enzyme. The study of both primary and secondary KIEs can help to map out the entire catalytic cycle, including substrate binding, hydride transfer, and product release.

Theoretical and Computational Approaches to Isotope Effects and Molecular Dynamics

Theoretical and computational methods have become indispensable tools for interpreting experimental isotope effects and for gaining a deeper understanding of the underlying molecular dynamics. Quantum mechanical calculations can be used to model the potential energy surface of a reaction and to calculate the vibrational frequencies of the reactants and the transition state. youtube.com This allows for the theoretical prediction of KIEs, which can then be compared with experimental values to validate proposed reaction mechanisms.

For instance, computational models have been developed to replicate abnormal secondary KIEs observed in hydride transfer reactions from alcohols, suggesting that factors such as hydrogen tunneling can play a significant role. nih.gov These models can help to refine our understanding of the transition state structure and the dynamics of the reaction.

Molecular dynamics simulations can provide insights into the conformational changes of both the substrate and the enzyme during the catalytic process. For a deuterated substrate like 2-amylcinnamyl-d5-alcohol, simulations could explore how the increased mass of deuterium affects the vibrational modes of the molecule and its interactions within the enzyme's active site. Such simulations can complement experimental KIE data to build a comprehensive picture of the enzymatic reaction. Molecular dynamics simulations have been employed to study the structure and dynamics of alcohols in various environments, providing a foundation for understanding the behavior of deuterated analogues. rsc.org

Challenges and Future Directions in 2 Amylcinnamyl D5 Alcohol Research

Challenges in Maintaining Isotopic Integrity in Analytical and Mechanistic Studies

A significant challenge in working with deuterated compounds like 2-Amylcinnamyl-d5-alcohol is preserving their isotopic integrity throughout experimental procedures. The stability of the deuterium (B1214612) label is paramount for reliable data. sigmaaldrich.com

Deuterium Exchange Phenomena and their Impact on Data Interpretation

Deuterium exchange, also known as hydrogen-deuterium exchange (HDX), is a chemical process where a deuterium atom in a molecule is swapped with a protium (B1232500) (hydrogen) atom from the surrounding environment, such as a solvent. mdpi.comnih.gov This phenomenon can significantly compromise the accuracy of analytical results. sigmaaldrich.com

The rate of this exchange is influenced by several factors, including pH, temperature, and the specific chemical environment of the deuterium atom within the molecule. mdpi.comresearchgate.net For instance, labile hydrogens, like those in hydroxyl (-OH) or amine (-NH2) groups, exchange very rapidly, while those attached to carbon atoms are generally more stable. mdpi.com However, even carbon-bound deuterium can be susceptible to exchange under certain catalytic conditions (acidic or basic) or in specific molecular structures. mdpi.com

When a deuterated internal standard like 2-Amylcinnamyl-d5-alcohol loses its deuterium label, it can lead to two major interpretational errors:

Underestimation of the Analyte: If the internal standard loses deuterium, its measured signal decreases, leading to an artificially high analyte-to-internal-standard ratio and, consequently, an overestimation of the analyte's concentration. sigmaaldrich.com

False Positives: In a more extreme scenario, complete loss of deuterium from the internal standard could cause it to be misidentified as the unlabeled analyte, creating a "false positive" signal. sigmaaldrich.com

Understanding the dynamics of HDX is therefore critical for designing robust experiments and correctly interpreting the resulting data. acs.orgrsc.orgnih.gov

Considerations for Analytical Accuracy and Precision with Deuterated Internal Standards

Deuterated internal standards are considered the gold standard in quantitative mass spectrometry because their chemical and physical properties are nearly identical to the analyte of interest. researchgate.net This similarity ensures they behave similarly during sample preparation, extraction, and chromatographic separation, effectively compensating for matrix effects and procedural variability. clearsynth.comtexilajournal.com

However, achieving high accuracy and precision requires careful consideration of several factors:

Isotopic Purity: The deuterated standard must have a high degree of isotopic enrichment. Any presence of the unlabeled analogue in the internal standard solution will lead to inaccurate measurements.

Label Stability: As discussed, the deuterium labels must be stable and positioned in non-exchangeable locations on the molecule to prevent loss during the assay. sigmaaldrich.comhilarispublisher.com If there's a risk of exchange, alternative labeling with stable isotopes like Carbon-13 (¹³C) might be preferable, though often more expensive to synthesize. sigmaaldrich.com

Chromatographic Co-elution: Ideally, the deuterated standard and the analyte should elute at the exact same time during chromatography. While usually the case, minor differences in retention time can sometimes occur due to the isotope effect, which must be accounted for during method development. scispace.com

Interference: Naturally occurring isotopes of the analyte can sometimes interfere with the signal of the deuterated internal standard, particularly if the mass difference is small (e.g., a D2-labeled standard). nih.gov This can affect the linearity of the assay and must be evaluated during validation. nih.gov

Proper method development and validation are essential to mitigate these potential issues and ensure the reliability of quantitative data. lcms.cz

Innovations in Deuterated Compound Synthesis and Labeling Strategies

The increasing demand for high-purity deuterated compounds has spurred significant innovation in their synthesis. researchgate.net Traditional methods often involved multi-step processes starting from commercially available deuterated precursors. Modern strategies focus on more efficient and selective methods, particularly for late-stage functionalization, where deuterium is introduced into a complex molecule in the final steps of its synthesis. acs.org

Key areas of innovation include:

Metal-Catalyzed Hydrogen Isotope Exchange (HIE): This has become a leading method for introducing deuterium. researchgate.net Catalysts based on metals like iridium can selectively activate specific C-H bonds in a molecule, allowing the hydrogen to be replaced with deuterium from a source like deuterium gas (D₂) or heavy water (D₂O). acs.org This technique is highly valuable for its ability to label complex molecules regioselectively. researchgate.net

Photocatalysis: Visible-light photocatalysis has emerged as a powerful and green method for deuteration. researchgate.net This approach uses light to drive the deuterium incorporation reaction, often under milder conditions than traditional methods.

Flow Chemistry: A novel flow synthesis system has been developed that can perform deuteration at room temperature and ambient pressure using heavy water. bionauts.jp This electrochemical method avoids organic synthesis processes, reduces waste, and allows for on-demand synthesis, representing a significant step towards more sustainable and efficient production of deuterated compounds. bionauts.jp

These advancements not only make deuterated standards like 2-Amylcinnamyl-d5-alcohol more accessible but also expand the toolkit for creating novel labeled molecules for diverse research applications. utoronto.ca

Table 1: Comparison of Deuteration Synthesis Strategies

Strategy Description Advantages Disadvantages
Traditional Synthesis Multi-step synthesis using deuterated building blocks. High isotopic purity achievable. Time-consuming, expensive, may require custom starting materials.
Metal-Catalyzed HIE Uses transition metals (e.g., Iridium) to exchange H for D on a complex molecule. acs.org High selectivity, applicable to late-stage functionalization. acs.org Can be expensive due to precious metal catalysts, requires careful optimization. acs.org
Flow Synthesis Electrochemical deuteration in a continuous flow system using heavy water. bionauts.jp Low environmental impact, mild conditions (room temp.), reusable materials. bionauts.jp Newer technology, may not be suitable for all compound types.

Emerging Research Areas for Isotopic Labeling Applications of Analogues in Diverse Fields

The principles underlying the use of 2-Amylcinnamyl-d5-alcohol as an internal standard are being applied and expanded in a multitude of research fields. Isotopic labeling is a cornerstone technique that provides unparalleled insight into dynamic biological, chemical, and environmental processes. metwarebio.commusechem.comsilantes.com

Emerging and expanding applications include:

Metabolomics and Flux Analysis: Stable isotopes like deuterium and ¹³C are used to trace the metabolic fate of molecules within cells or entire organisms. metwarebio.comnih.gov By providing labeled nutrients and analyzing their incorporation into various metabolites, researchers can map metabolic pathways and quantify their activity (flux), which is crucial for understanding diseases like cancer and metabolic disorders. studysmarter.co.uksilantes.com

Proteomics: In a technique called Stable Isotope Labeling by Amino acids in Cell culture (SILAC), cells are grown in media containing heavy isotope-labeled amino acids. nih.gov This allows for the precise quantification of changes in protein abundance between different experimental conditions, offering deep insights into cellular regulation. silantes.comnih.gov

Pharmaceutical Development: Deuterium labeling is strategically used to alter the metabolic profile of drug candidates. musechem.com Replacing a hydrogen atom with a deuterium atom at a site of metabolic breakdown can slow the drug's metabolism, a phenomenon known as the "kinetic isotope effect." This can improve the drug's pharmacokinetic properties, such as increasing its half-life and reducing toxic metabolites. acs.org

Environmental Science: Isotope labeling helps track the movement and degradation of pollutants in the environment. silantes.com For example, by using labeled pesticides or industrial chemicals, scientists can follow their pathways through soil, water, and ecosystems to better understand their environmental impact and fate.

The continuous development of more sophisticated labeling strategies and analytical instrumentation ensures that isotopic labeling will remain an indispensable tool for scientific discovery across a wide spectrum of disciplines. metwarebio.comnih.gov

Q & A

Basic: What are the recommended methodologies for synthesizing and characterizing 2-Amylcinnamyl-d5-alcohol in a laboratory setting?

Answer:
Synthesis of 2-Amylcinnamyl-d5-alcohol requires careful optimization of reaction conditions (e.g., temperature, solvent, catalyst) to ensure deuterium retention. Key steps include:

  • Deuterium Incorporation : Use deuterated starting materials (e.g., D₂O or deuterated alcohols) and verify isotopic purity via mass spectrometry (MS) or nuclear magnetic resonance (NMR) .
  • Purification : Column chromatography or recrystallization to isolate the compound, followed by analytical HPLC to confirm purity (>95%) .
  • Characterization :
    • NMR : Compare 1^1H and 2^2H NMR spectra to confirm deuterium substitution patterns .
    • MS : High-resolution MS to validate molecular weight and isotopic enrichment .
  • Data Reporting : Include detailed experimental protocols, spectral data, and purity metrics in supplementary materials for reproducibility .

Basic: How should researchers design experiments to assess the stability of 2-Amylcinnamyl-d5-alcohol under varying physiological conditions?

Answer:
Design a systematic stability study with the following components:

  • Variables : pH (1–10), temperature (4°C to 37°C), and exposure to enzymes (e.g., liver microsomes) .
  • Controls : Include non-deuterated analogs to compare degradation rates.
  • Replication : Triplicate runs for each condition to ensure statistical validity .
  • Analytical Methods :
    • LC-MS/MS : Quantify degradation products and monitor deuterium loss over time .
    • Kinetic Modeling : Calculate half-life (t1/2t_{1/2}) and degradation constants .
  • Ethical Compliance : If using biological samples, ensure anonymization and adherence to institutional review board (IRB) guidelines .

Advanced: How can researchers resolve contradictions in reported bioactivity data for 2-Amylcinnamyl-d5-alcohol across different studies?

Answer:
Contradictions often arise from methodological variability. Address this via:

  • Cross-Validation : Replicate experiments using identical protocols (e.g., cell lines, assay conditions) from conflicting studies .
  • Meta-Analysis : Aggregate data from multiple studies, applying quality criteria (e.g., sample size, controls) to identify outliers .
  • Advanced Analytics :
    • Multivariate Regression : Isolate variables (e.g., solvent polarity, incubation time) influencing bioactivity .
    • Isotope Effect Analysis : Compare deuterated vs. non-deuterated analogs to assess isotopic impact on activity .
  • Transparency : Publish raw datasets and analysis code to enable peer scrutiny .

Advanced: What strategies ensure reproducibility in studies involving 2-Amylcinnamyl-d5-alcohol, particularly in multi-lab collaborations?

Answer:

  • Standardized Protocols : Develop a consensus document detailing synthesis, storage, and assay conditions (e.g., solvent, temperature) .
  • Inter-Lab Calibration : Share reference samples between labs to validate instrumentation and techniques .
  • Data Harmonization : Use platforms like PubChem or ChemSpider to archive spectral data and experimental parameters .
  • Quality Control :
    • Blinded Replicates : Include blinded samples in assays to detect procedural biases .
    • Statistical Thresholds : Predefine significance criteria (e.g., p < 0.01) to minimize false positives .

Advanced: How can researchers address ethical and methodological challenges when studying 2-Amylcinnamyl-d5-alcohol in human trials?

Answer:

  • Ethical Approval : Submit protocols to IRBs, emphasizing informed consent, anonymization, and risk mitigation (e.g., medical backup plans) .
  • Deuterium Safety : Conduct preclinical toxicity studies to assess deuterium-related risks .
  • Data Privacy : Use aggregate reporting for results to prevent participant identification .
  • Post-Trial Follow-Up : Monitor long-term effects and provide participants access to findings .

Basic: What are the key analytical techniques for quantifying 2-Amylcinnamyl-d5-alcohol in complex biological matrices?

Answer:

  • Sample Preparation : Liquid-liquid extraction or solid-phase extraction to isolate the compound from plasma/tissue .
  • Quantification Methods :
    • GC-MS : Ideal for volatile derivatives; use deuterated internal standards for calibration .
    • LC-MS/MS : Provides high sensitivity and specificity for non-volatile forms .
  • Validation : Include linearity (R² > 0.99), recovery rates (80–120%), and limits of detection (LOD < 1 ng/mL) .

Advanced: What interdisciplinary approaches are critical for studying the environmental impact of 2-Amylcinnamyl-d5-alcohol?

Answer:

  • Environmental Chemistry : Assess biodegradation pathways using isotope tracing in soil/water systems .
  • Toxicology : Evaluate ecotoxicity in model organisms (e.g., Daphnia magna) via OECD guidelines .
  • Data Integration : Combine chemical fate models with toxicity data to predict ecological risks .
  • Open Data Sharing : Deposit datasets in repositories like Figshare to facilitate policy-relevant analysis .

Future Directions: What gaps exist in current research on 2-Amylcinnamyl-d5-alcohol, and how can they be addressed?

Answer:

  • Mechanistic Studies : Elucidate metabolic pathways using deuterium labeling and in vitro models .
  • Long-Term Stability : Investigate shelf-life under real-world storage conditions .
  • Cross-Disciplinary Collaboration : Engage computational chemists to predict isotope effects via molecular dynamics .
  • Funding Priorities : Advocate for grants targeting deuterated compound research in NIH or EU Horizon programs .

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